The core structure of 8-HQ-5-COOH HCl belongs to the class of hydroxyquinolines. Hydroxyquinolines possess various biological activities, including antibacterial, antifungal, and antiamoebic properties PubChem, 8-Hydroxyquinoline-5-carboxylic acid hydrochloride, CID 122163420: . Research on structurally similar compounds suggests 8-HQ-5-COOH HCl might be a target for investigation into its potential medicinal properties.
8-HQ-5-COOH HCl possesses a functional group combination (hydroxyl and carboxylic acid) that can be useful in organic synthesis. The reactive sites could allow for further chemical modifications to create novel molecules with desired properties Molport, 8-hydroxyquinoline-5-carboxylic acid hydrochloride, in stock: .
8-Hydroxyquinoline-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H8ClNO3 and a molecular weight of approximately 225.63 g/mol. It is a derivative of 8-hydroxyquinoline, characterized by the presence of a carboxylic acid group at the 5-position. This compound appears as a white to off-white powder and is soluble in water and organic solvents. Its structure consists of a quinoline ring system, which contributes to its unique chemical properties and biological activities .
The reactivity of 8-hydroxyquinoline-5-carboxylic acid hydrochloride primarily involves its hydroxyl and carboxylic acid functional groups. Key reactions include:
8-Hydroxyquinoline-5-carboxylic acid hydrochloride exhibits notable biological activities, including:
The synthesis of 8-hydroxyquinoline-5-carboxylic acid hydrochloride can be achieved through several methods:
The applications of 8-hydroxyquinoline-5-carboxylic acid hydrochloride span various fields:
Research on interaction studies has highlighted the compound's ability to form complexes with various metals, including iron and copper. These interactions are crucial for understanding its biological mechanisms, particularly in relation to its antimicrobial properties. Studies have shown that its metal complexes can enhance or modify its biological activity, suggesting potential therapeutic applications in areas such as cancer treatment and metal detoxification .
Several compounds share structural similarities with 8-hydroxyquinoline-5-carboxylic acid hydrochloride. Notable examples include:
Compound Name | Molecular Formula | Key Features |
---|---|---|
8-Hydroxyquinoline | C9H7NO | Basic structure without carboxylic group |
5-Hydroxyquinoline | C9H7NO | Hydroxyl group at the 5-position |
8-Hydroxyquinoline-2-carboxylic acid | C10H9NO3 | Carboxylic group at the 2-position |
The uniqueness of 8-hydroxyquinoline-5-carboxylic acid hydrochloride lies in its specific arrangement of functional groups, which not only enhances its solubility but also amplifies its biological activity compared to other derivatives. Its ability to chelate metals while exhibiting antimicrobial properties sets it apart from similar compounds, making it particularly valuable in both pharmaceutical and analytical applications .